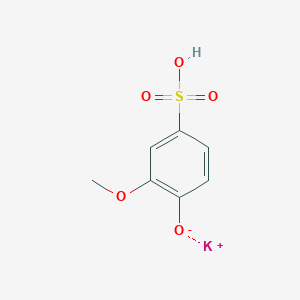
Potassium 2-methoxy-4-sulfophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-methoxy-4-sulfophenolate is an organic compound with the molecular formula C7H7KO5S. It is a potassium salt of 2-methoxy-4-sulfophenol, characterized by its phenolic structure with a methoxy group at the second position and a sulfonate group at the fourth position. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.
Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.
Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the formulation of various industrial products, including detergents and surfactants.
Mechanism of Action
The mechanism of action of Potassium 2-methoxy-4-sulfophenolate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum-sensing in Pseudomonas aeruginosa by targeting the LasIR/RhlIR circuitry, thereby reducing biofilm formation and virulence factor production . Additionally, its anti-inflammatory effects are mediated through the suppression of NF-κB and MAPK activation pathways .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-methoxy-4-vinylphenolate: Known for its quorum-sensing inhibition properties.
Sodium 2-hydroxy-4-methoxybenzenesulfonate: Similar structure but with sodium instead of potassium.
4-Methoxysalicylic acid: Contains a carboxylic acid group instead of a sulfonate group.
Uniqueness
Potassium 2-methoxy-4-sulfophenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum-sensing and its anti-inflammatory properties make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H7KO5S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
potassium;2-methoxy-4-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
QFRKWSPTCBGLSU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















